![molecular formula C6H3NO2S2 B8264829 2-Nitrothieno[3,2-b]thiophene](/img/structure/B8264829.png)
2-Nitrothieno[3,2-b]thiophene
Overview
Description
2-Nitrothieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C6H3NO2S2 and its molecular weight is 185.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
- Facile Synthesis: A study explored the synthesis of 3-nitro-2-substituted thiophenes, highlighting a novel approach involving a tandem Michael-intramolecular Henry reaction. This method allows for clean and rapid synthesis without the need for chromatographic purification in most cases (O' Connor et al., 2010).
- Nitration Reactions: Research on the nitration of dithieno[3,4-b:3',2'-d]pyridine and dithieno[2,3-b:3',2'-d]pyridine provided insights into the substitution patterns and structures of nitro derivatives, which are closely related to 2-nitrothieno[3,2-b]thiophene (Gronowitz et al., 1991).
Applications in Organic Electronics
- Organic Thin-Film Transistors: A study on solution-processable dithieno[3,2-b:2′,3′-d]thiophene derivatives highlighted their potential as organic semiconductors for organic thin-film transistors, demonstrating significant hole mobility (Ho et al., 2018).
- Electronic Properties and Crystal Analysis: The electronic properties of 2,6-diiododithieno[3,2-b:2',3'-d]thiophene were investigated, providing insights into its potential applications in electronic materials (Sánchez-Carrera et al., 2010).
Electrochromic Properties
- Electrochromic Devices: Research into the electrochromic properties of 3-arylthieno[3,2-b]thiophenes demonstrated their potential in electrochromic devices, highlighting their color-changing capabilities and optical memory (Capan & Ozturk, 2014).
Molecular Design and Nanoarchitectures
- Functional Oligothiophenes: A comprehensive review discussed the molecular design of functional oligothiophenes, including thieno[3,2-b]thiophene analogues, for multidimensional nanoarchitectures and applications in various fields (Mishra et al., 2009).
properties
IUPAC Name |
5-nitrothieno[3,2-b]thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAWYNDPWTUYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1SC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitrothieno[3,2-b]thiophene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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